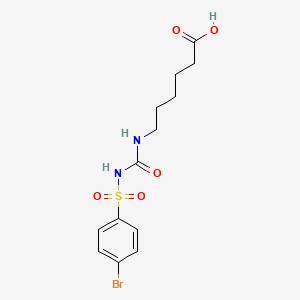
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. The inhibition of PTP1B by CPDT has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide acts as a potent inhibitor of PTP1B, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting PTP1B, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide enhances insulin signaling and improves glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, enhanced glucose uptake and utilization, reduced adiposity and body weight, and improved lipid metabolism. These effects are primarily mediated through the inhibition of PTP1B and the subsequent enhancement of insulin signaling and glucose homeostasis.
实验室实验的优点和局限性
One of the advantages of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in lab experiments is its potency and specificity as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in experimental models. However, one limitation of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, including:
1. Optimization of the synthesis process to improve yield and scalability.
2. Further characterization of the biochemical and physiological effects of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, including its effects on lipid metabolism and inflammation.
3. Development of novel formulations and delivery methods for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide to improve its pharmacokinetic and pharmacodynamic properties.
4. Evaluation of the safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
5. Investigation of the potential synergistic effects of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide with other pharmacological agents for the treatment of metabolic disorders.
In conclusion, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a promising compound with significant potential for the treatment of type 2 diabetes and other metabolic disorders. Its potent inhibition of PTP1B and subsequent enhancement of insulin signaling and glucose homeostasis make it an attractive therapeutic target for further research and development.
合成方法
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 3-methylbenzoyl chloride, followed by the reaction with 3-thiophene carboxylic acid and subsequent oxidation with m-chloroperbenzoic acid. The final product is obtained after purification through column chromatography.
科学研究应用
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Several in vitro and in vivo studies have demonstrated the efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in improving insulin sensitivity and glucose tolerance, as well as reducing body weight and adiposity in animal models of obesity and diabetes.
属性
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-13-4-2-5-14(10-13)18(21)20(16-7-3-6-15(19)11-16)17-8-9-24(22,23)12-17/h2-11,17H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWXYMKXIJADMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)
![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)


![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)
![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)
